molecular formula C10H8O3S B177034 5-Methoxy-1-benzothiophene-3-carboxylic acid CAS No. 123392-43-8

5-Methoxy-1-benzothiophene-3-carboxylic acid

Cat. No.: B177034
CAS No.: 123392-43-8
M. Wt: 208.24 g/mol
InChI Key: JMQUXSAXYAFAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-1-benzothiophene-3-carboxylic acid is a benzothiophene derivative utilized in medicinal chemistry and pharmaceutical research as a key synthetic intermediate. This compound is of significant interest in early drug discovery for the development of novel therapeutic agents. While analytical data for this specific methoxy-substituted compound is not collected, its structural core, benzo[b]thiophene-3-carboxylic acid, is a well-established pharmacophore in scientific literature. Researchers value this scaffold for its versatility. For instance, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been designed and synthesized as covalent inhibitors of RhoA GTPase, demonstrating potent anti-proliferative activity against cancer cell lines and inhibiting metastasis via the RhoA/ROCK pathway . Furthermore, similar benzothiophene carboxylic acid structures have been investigated as conformationally constrained agonists for the farnesoid X receptor (FXR), highlighting the importance of the carboxylic acid moiety's placement for optimal biological potency . The this compound structure also serves as a critical precursor in synthetic routes. Patents detail methods for preparing 5-hydroxybenzo[b]thiophene-3-carboxylic acid derivatives, which are key starting materials for synthesizing potent prostaglandin D2 (PGD2) antagonists for treating conditions like allergic rhinitis and asthma . This product is offered as part of a collection of rare and unique chemicals for early discovery research. The buyer assumes responsibility to confirm product identity and/or purity. NOTWITHSTANDING ANY CONTRARY PROVISION, THIS PRODUCT IS SOLD "AS-IS" WITH NO REPRESENTATION OR WARRANTY OF ANY KIND, INCLUDING MERCHANTABILITY OR FITNESS FOR A PARTICULAR PURPOSE. All sales are final. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

5-methoxy-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c1-13-6-2-3-9-7(4-6)8(5-14-9)10(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQUXSAXYAFAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123392-43-8
Record name 5-methoxy-1-benzothiophene-3-carboxylic acid
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Preparation Methods

Chemical Reactions Analysis

5-Methoxy-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions:

Scientific Research Applications

Chemical Properties and Structure

5-Methoxy-1-benzothiophene-3-carboxylic acid has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10H8O3S
  • CAS Number : 123392-43-8

This compound features a benzothiophene core, which is known for its diverse biological activities and potential as a pharmacological agent.

Anticancer Activity

Recent studies have highlighted the role of compounds related to benzothiophenes in cancer therapy. Specifically, 5-methoxybenzothiophene derivatives have been investigated as inhibitors of Clk1 and Clk4, which are crucial in pre-mRNA splicing and are often overexpressed in tumors. The selectivity of these compounds can lead to more effective cancer treatments with fewer side effects compared to non-selective inhibitors .

Anti-inflammatory and Antiasthmatic Properties

Benzothiophene derivatives, including this compound, have shown promise in treating asthma and other inflammatory conditions. Research indicates that these compounds can inhibit phosphodiesterase activity, thus reducing bronchoconstriction and other symptoms associated with asthma .

In a study involving guinea pigs sensitized to allergens, compounds derived from benzothiophenes demonstrated significant inhibition of anaphylactic responses, suggesting their utility as anti-asthmatic agents .

Synthesis and Derivatives

The synthesis of this compound involves several steps, often starting from simpler precursors. The synthetic pathways typically include:

  • Formation of the Benzothiophene Core : This is achieved through cyclization reactions involving thiophenes and aromatic compounds.
  • Carboxylation : The introduction of the carboxylic acid group can be performed using various methods such as carbon dioxide insertion or direct oxidation techniques.
  • Methoxylation : The methoxy group is introduced via methylation reactions.

These synthetic routes allow for the modification of the compound to enhance its biological activity or selectivity against specific targets.

Case Study 1: Clk Inhibition

In a study published in Nature Communications, researchers designed new derivatives of 5-methoxybenzothiophene-2-carboxamide specifically targeting Clk enzymes. These derivatives were shown to possess unprecedented selectivity and were effective in inhibiting tumor growth in preclinical models .

Case Study 2: Anti-asthmatic Efficacy

A separate investigation assessed the anti-asthmatic properties of benzothiophene derivatives in a controlled animal model. The results indicated that certain derivatives significantly reduced the severity index of asthma symptoms compared to control groups, demonstrating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 5-Methoxy-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of heteroatoms (oxygen and sulfur) and the conjugated system within the molecule may influence its chemical reactivity and potential for various interactions with other molecules. detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiophene Core

5-Nitro-3-methyl-1-benzothiophene-2-carboxylic Acid (CAS: 17514-61-3)
  • Molecular Formula: C₁₀H₇NO₄S
  • Molecular Weight : 237.23 g/mol
  • Key Differences: The methoxy group is replaced by a nitro (-NO₂) group at position 5, which is strongly electron-withdrawing. A methyl group (-CH₃) at position 3 replaces the carboxylic acid, shifting the functional group to position 2.
  • Implications :
    • The nitro group increases molecular weight by ~29 g/mol compared to the methoxy analog.
    • The methyl group at position 3 may reduce solubility in polar solvents compared to the carboxylic acid.
Methyl 5-Amino-1-benzothiophene-2-carboxylate (CAS: 20532-28-9)
  • Molecular Formula: C₁₀H₉NO₂S
  • Molecular Weight : 223.25 g/mol
  • Key Differences: An amino (-NH₂) group at position 5 replaces the methoxy group. The carboxylic acid at position 3 is replaced by a methyl ester (-COOCH₃) at position 2.
  • Implications: The amino group introduces basicity, enabling salt formation (e.g., hydrochlorides), unlike the neutral methoxy group. The ester group improves lipophilicity, making it more suitable for membrane permeability in prodrug designs.

Heterocycle Modifications: Benzothiophene vs. Benzofuran

5-((3-Fluorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylic Acid (CAS: 308296-53-9)
  • Molecular Formula : C₁₈H₁₃FO₄ (estimated based on IUPAC name)
  • Key Differences :
    • The sulfur atom in benzothiophene is replaced by oxygen, forming a benzofuran core.
    • A 3-fluorobenzyloxy substituent and methyl group are present at positions 5 and 2, respectively .
  • The fluorobenzyloxy group introduces steric bulk and lipophilicity, which may enhance blood-brain barrier penetration.

Functional Group and Positional Isomerism

2-Methoxyethyl 5-[(3-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate (CAS: 307552-37-0)
  • Molecular Formula : C₂₁H₂₁ClO₅ (estimated)
  • Key Differences :
    • A 3-chlorobenzyloxy substituent at position 5 and a methyl group at position 2.
    • The carboxylic acid is esterified with a 2-methoxyethyl group .
  • The ester group reduces polarity, improving bioavailability but requiring hydrolysis for activation.

Structural and Physicochemical Comparison Table

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Attributes
5-Methoxy-1-benzothiophene-3-carboxylic acid Benzothiophene -OCH₃ (5), -COOH (3) C₁₀H₈O₃S 208.24 Electron-donating methoxy, acidic
5-Nitro-3-methyl-1-benzothiophene-2-carboxylic acid Benzothiophene -NO₂ (5), -CH₃ (3), -COOH (2) C₁₀H₇NO₄S 237.23 Electron-withdrawing nitro, methyl
Methyl 5-amino-1-benzothiophene-2-carboxylate Benzothiophene -NH₂ (5), -COOCH₃ (2) C₁₀H₉NO₂S 223.25 Basic amino, lipophilic ester
5-((3-Fluorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylic acid Benzofuran -OCH₂C₆H₄F (5), -CH₃ (2), -COOH (3) C₁₈H₁₃FO₄ ~318.30 (estimated) Fluorine-enhanced lipophilicity

Implications of Structural Differences

  • Electron-Donating vs. Withdrawing Groups: Methoxy (-OCH₃) groups enhance ring electron density, favoring electrophilic substitution, while nitro (-NO₂) groups deactivate the ring, directing reactions to specific positions .
  • Acid vs. Ester Functional Groups : Carboxylic acids (-COOH) offer hydrogen-bonding capability and solubility in aqueous media, whereas esters (-COOR) improve lipid solubility and metabolic stability .
  • Heteroatom Effects : Benzothiophenes (S) exhibit lower resonance energy than benzofurans (O), affecting π-π stacking interactions in material science or drug-receptor binding .

Biological Activity

5-Methoxy-1-benzothiophene-3-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound features a benzothiophene core with a methoxy group and a carboxylic acid functional group, contributing to its unique chemical reactivity and biological interactions. The presence of sulfur and oxygen heteroatoms enhances its potential for interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular pathways. Research indicates that compounds with similar structures can inhibit key enzymes involved in inflammatory processes and cancer progression. For instance, studies have shown that benzothiophene derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often overexpressed in tumors .

1. Anti-Cancer Activity

Several studies have highlighted the anti-cancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines, including:

Cancer Cell Line IC50 (µM) Reference
A2780 (Ovarian)2.74
HCT15 (Colon)2.37
MDA-MB-435 (Breast)2.68

These findings suggest that the compound may serve as a lead for developing new anti-cancer drugs.

2. Anti-Inflammatory Activity

The compound has demonstrated significant anti-inflammatory properties by inhibiting the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response:

Enzyme IC50 (µM) Effect
COX29.2Inhibition of prostaglandin synthesis
LOX6.0Reduction in leukotriene production

This activity is particularly relevant for conditions such as asthma and other inflammatory diseases .

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various bacterial strains:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12

These results indicate potential applications in treating bacterial infections.

Case Studies

A recent study investigated the effects of various benzothiophene derivatives, including this compound, on Mycobacterium tuberculosis. The results showed promising inhibitory effects, suggesting its potential role in developing new anti-tubercular agents .

Another study focused on the compound's effect on inflammation markers in vitro using THP-1 monocytes. The results indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its therapeutic potential in inflammatory diseases .

Q & A

Q. What computational tools can predict the environmental impact of this compound?

  • Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradability (BIOWIN) and ecotoxicity (ECOSAR). Experimental validation via OECD 301D (Ready Biodegradability Test) and algae growth inhibition assays (OECD 201) is recommended for regulatory compliance .

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